Cas no 51264-80-3 (2-(2-Ethoxy-4-formylphenoxy)propanoic acid)

2-(2-Ethoxy-4-formylphenoxy)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-Ethoxy-4-formylphenoxy)propanoic acid
- CHEMBRDG-BB 6758323
- AC1MZKGP
- AG-F-73262
- Ambcb6758323
- CTK4J3940
- MolPort-000-993-991
- STL380942
-
- MDL: MFCD04083022
- インチ: InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15)
- InChIKey: SQWDGIFPMCHJMH-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)O
計算された属性
- せいみつぶんしりょう: 238.08400
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
じっけんとくせい
- 密度みつど: 1.23
- ふってん: 405.7°C at 760 mmHg
- フラッシュポイント: 155.7°C
- 屈折率: 1.551
- PSA: 72.83000
- LogP: 1.74970
2-(2-Ethoxy-4-formylphenoxy)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG20397-250mg |
2-(2-Ethoxy-4-formylphenoxy)propanoic acid |
51264-80-3 | 95% | 250mg |
$43.00 | 2024-04-19 | |
TRC | E677713-50mg |
2-(2-Ethoxy-4-formylphenoxy)propanoic acid |
51264-80-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | E677713-100mg |
2-(2-Ethoxy-4-formylphenoxy)propanoic acid |
51264-80-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
TRC | E677713-500mg |
2-(2-Ethoxy-4-formylphenoxy)propanoic acid |
51264-80-3 | 500mg |
$ 80.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188742-1g |
2-(2-Ethoxy-4-formylphenoxy)propanoic acid |
51264-80-3 | 98% | 1g |
¥4510.00 | 2024-08-09 |
2-(2-Ethoxy-4-formylphenoxy)propanoic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
2-(2-Ethoxy-4-formylphenoxy)propanoic acidに関する追加情報
Introduction to 2-(2-Ethoxy-4-formylphenoxy)propanoic acid (CAS No. 51264-80-3) in Modern Chemical and Pharmaceutical Research
2-(2-Ethoxy-4-formylphenoxy)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 51264-80-3, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development, synthetic chemistry, and biomedical investigations. The presence of both ethoxy and formyl functional groups in its structure imparts distinct reactivity and biological properties, making it a valuable scaffold for medicinal chemists and researchers exploring novel therapeutic agents.
The structure of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid consists of a propanoic acid backbone linked to a phenoxy group, which itself is substituted with an ethoxy group at the 2-position and a formyl group at the 4-position. This arrangement creates a bifunctional molecule capable of participating in various chemical transformations, including condensation reactions, esterifications, and nucleophilic additions. Such versatility makes it a promising candidate for the synthesis of more complex molecules with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring both ethoxy and formyl moieties. These functional groups are known to influence the electronic properties and solubility of molecules, thereby affecting their interactions with biological targets. The formyl group, in particular, serves as a versatile handle for further derivatization, allowing researchers to introduce additional pharmacophores or modify existing ones. This adaptability has made compounds like 2-(2-Ethoxy-4-formylphenoxy)propanoic acid valuable tools in the quest for new therapeutic entities.
One of the most compelling aspects of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid is its potential role in the development of novel drugs targeting inflammatory and immunomodulatory pathways. Recent studies have highlighted the importance of phenoxyacetic acid derivatives in modulating immune responses, with several compounds showing promise in preclinical models of inflammation and autoimmune diseases. The unique combination of ethoxy and formyl groups in this molecule suggests that it may exhibit similar immunomodulatory effects while also offering additional mechanisms of action through further chemical modifications.
Moreover, the synthetic utility of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid extends beyond its biological applications. Its structural features make it an excellent starting material for exploring new synthetic methodologies and reaction pathways. For instance, the presence of both an ester-like functionality (due to the formyl group) and an alcohol-like reactivity (from the phenoxy group) allows for diverse chemical transformations. Researchers have leveraged these properties to develop novel synthetic routes to more complex heterocyclic compounds, which are prevalent in modern pharmaceuticals.
The pharmaceutical industry has long been intrigued by molecules that can bridge multiple biological targets or exhibit dual functionality. 2-(2-Ethoxy-4-formylphenoxy)propanoic acid fits this description well, as its structural features can be tailored to interact with various enzymes and receptors involved in disease pathways. For example, modifications at the ethoxy or formyl positions could enhance binding affinity or selectivity for specific therapeutic targets. This flexibility has prompted investigations into its potential as a lead compound for drug discovery programs targeting neurological disorders, metabolic diseases, and infectious diseases.
In academic research circles, 2-(2-Ethoxy-4-formylphenoxy)propanoic acid has been employed as a building block for generating libraries of compounds with diverse biological activities. High-throughput screening (HTS) campaigns have utilized derivatives of this molecule to identify hits with potential therapeutic value. The ease with which its structure can be modified has made it a favorite among medicinal chemists seeking to explore new chemical spaces without extensive synthetic challenges.
The growing body of literature on phenoxyacetic acid derivatives underscores their significance in contemporary drug discovery. Researchers have reported on the synthesis and characterization of numerous analogs derived from related structures, including those featuring different substituents at comparable positions on the aromatic ring or varying lengths along the aliphatic chain. These studies collectively highlight how small changes in molecular structure can significantly alter pharmacological properties, providing valuable insights into structure-activity relationships (SAR).
As computational chemistry techniques continue to advance, virtual screening methods are increasingly being used to predict the biological activity of molecules like 2-(2-Ethoxy-4-formylphenoxy)propanoic acid before experimental validation is undertaken. Such approaches allow researchers to rapidly assess large libraries of compounds based on their predicted interactions with biological targets. The integration of machine learning models with experimental data has further enhanced our ability to design molecules with desired properties efficiently.
The future prospects for 2-(2-Ethoxy-4-formylphenoxy)propanoic acid are bright, particularly as interest grows in developing next-generation therapeutics that leverage multifunctional scaffolds. Its unique combination of structural features positions it as a versatile tool for medicinal chemists exploring new drug candidates across multiple therapeutic areas. As research progresses, it is likely that this compound will continue to play an important role in both academic investigations and industrial drug development efforts.
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